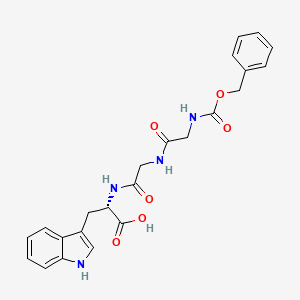

Z-Gly-gly-trp-OH

Description

Context of Peptide Chemistry Research

Peptide chemistry is a fundamental field of organic chemistry and biochemistry focused on the synthesis and study of peptides—short chains of amino acids linked by peptide bonds. rsc.org Research in this area is crucial for several reasons, including the verification of naturally occurring protein structures and the investigation of how amino acid sequences dictate protein function. researchgate.net The chemical synthesis of peptides allows for the production of molecules that are otherwise difficult to express in biological systems, the incorporation of unnatural or D-amino acids, and modifications to the peptide backbone, opening up vast possibilities for developing new therapeutics and biochemical tools. rsc.org

Significance of Tripeptides and Their Derivatives in Biochemical Investigations

Tripeptides, which consist of three amino acids linked by two peptide bonds, represent a crucial class of small peptides. nih.gov With the 20 proteinogenic amino acids, it is possible to form 8,000 different tripeptide combinations. nih.gov Despite their relatively simple structure, many tripeptides are biologically active, serving as hormones, neurotransmitters, and antioxidants; a prominent example is glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine), a key cellular antioxidant. researchgate.netpnas.org In research, tripeptides and their derivatives are attractive models for several reasons: they are cost-effective to synthesize, simple enough for detailed structure-activity relationship (SAR) studies, and can possess unique biological activities, including antimicrobial and immunomodulatory effects. thieme-connect.comchemsrc.com Their study is fundamental to understanding the basic principles of protein structure and function. ru.nl

Specific Research Focus on Z-Gly-gly-trp-OH: A Model Tripeptide System

This compound is a specifically designed, N-terminally protected tripeptide. While not typically a final therapeutic product itself, it serves as a valuable research tool and synthetic intermediate. Its structure, combining two simple glycine (B1666218) residues with the functionally complex and bulky tryptophan residue, makes it an excellent model system. The presence of the tryptophan residue, with its indole (B1671886) side chain, is particularly significant as this amino acid is a natural fluorophore and plays crucial roles in protein-protein interactions. rsc.orgnih.gov

Research literature indicates the use of closely related structures, such as Z-Gly-Trp-OH, as substrates in chemoenzymatic synthesis. For instance, Z-Gly-Trp-OH can be used in thermodynamically controlled enzymatic reactions to form larger peptides. researchgate.netpsu.edu The synthesis of this compound would proceed from intermediates like Z-Gly-Gly, which can then be coupled to tryptophan. chemicalbook.com The deprotected form, H-Gly-Gly-Trp-OH, has been used in studies of molecular recognition, where its binding to synthetic receptors was evaluated, highlighting the importance of the tryptophan position in the peptide sequence. rsc.org Therefore, this compound is primarily investigated as a well-defined substrate for proteases, an intermediate in the fragment condensation synthesis of larger tryptophan-containing peptides, and as a precursor for studies involving the biophysical properties of the Trp-Gly-Gly sequence.

Overview of Research Disciplines Relevant to this compound Studies

The study and application of this compound intersect with several key scientific disciplines:

Peptide Chemistry: This is the core discipline focused on the synthesis, purification, and characterization of the molecule itself, often as a building block for more complex peptides. rsc.org

Biochemistry and Enzymology: The compound serves as a model substrate for studying the kinetics and specificity of various enzymes, particularly proteases that recognize and cleave peptide bonds. glpbio.compsu.edu The tryptophan residue allows for fluorogenic assays of enzyme activity. nih.gov

Bioorganic Chemistry: This field explores the interface of organic chemistry and biology, using synthetically modified peptides like this compound to probe biological processes or to develop novel bioactive molecules. researchgate.net

Supramolecular Chemistry: The deprotected peptide is used in studies of non-covalent interactions and molecular recognition, for which this compound is a direct synthetic precursor. rsc.org

Physicochemical and Spectroscopic Data

Physicochemical Properties of this compound

The following table summarizes key calculated physicochemical properties for this compound.

| Property | Value |

| CAS Number | 83798-91-8 chemsrc.comambeed.com |

| Molecular Formula | C₂₃H₂₄N₄O₆ |

| Molecular Weight | 452.46 g/mol |

| IUPAC Name | 2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |

Note: Properties are calculated based on the chemical structure.

Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic (e.g., NMR, IR) and crystallographic data for this compound are not widely available in the peer-reviewed literature, which is common for a specialized synthetic intermediate. For reference, selected experimental data for the closely related and well-characterized dipeptide, [(Benzyloxy)carbonyl]glycyl-L-tryptophan (Z-Gly-Trp-OH) , are provided below. thieme-connect.com

| Data Type | Details for Z-Gly-Trp-OH | Source |

| Appearance | White solid | thieme-connect.com |

| Melting Point | 139–141 °C | thieme-connect.com |

| ¹H NMR (DMSO-d₆, δ) | 12.65 (br s, 1 H), 10.83 (s, 1 H), 8.08 (d, J = 7.7 Hz, 1 H), 7.53 (d, J = 7.8 Hz, 1 H), 7.48–7.22 (m, 7 H), 7.14 (s, 1 H), 7.07 (t, J = 7.5 Hz, 1 H), 6.99 (t, J = 7.4 Hz, 1 H), 5.03 (s, 2 H), 4.74–4.28 (m, 1 H), 3.77–3.52 (m, 2 H), 3.18 (dd, J = 14.7, 5.2 Hz, 1 H), 3.05 (dd, J = 14.6, 7.8 Hz, 1 H) | thieme-connect.com |

| ¹³C NMR (DMSO-d₆, δ) | 174.2, 169.9, 157.4, 138.0, 137.0, 129.3, 128.7, 128.2, 124.6, 121.9, 119.4, 119.1, 112.3, 110.6, 66.4, 53.9, 44.2, 28.1 | thieme-connect.com |

| Crystallography | While data for this compound is not published, crystal structures for L-tryptophan itself are well-documented, revealing complex hydrogen bonding networks and multiple polymorphic forms. acs.org | N/A |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O6/c28-20(12-26-23(32)33-14-15-6-2-1-3-7-15)25-13-21(29)27-19(22(30)31)10-16-11-24-18-9-5-4-8-17(16)18/h1-9,11,19,24H,10,12-14H2,(H,25,28)(H,26,32)(H,27,29)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUFIASSRJGSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83798-91-8 | |

| Record name | MLS003389339 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Z Gly Gly Trp Oh and Analogues

Chemical Synthesis Approaches

The construction of the peptide backbone of Z-Gly-Gly-Trp-OH relies on the formation of amide bonds between its constituent amino acids: glycine (B1666218), another glycine, and tryptophan, with the N-terminus protected by a benzyloxycarbonyl group. The choice of synthetic strategy is crucial and is often dictated by the desired scale of production, purity requirements, and the specific sequence of the peptide.

Solution-Phase Peptide Synthesis Strategies for this compound

Solution-phase peptide synthesis (SPPS), a classical and versatile method, remains highly relevant for the production of peptides like this compound, especially for large-scale synthesis. bachem.com This approach involves the sequential coupling of amino acids in a suitable solvent, with the growing peptide chain remaining in the liquid phase throughout the synthesis. The key to a successful solution-phase synthesis lies in the careful selection of protecting groups and coupling methods to ensure high yields and minimize side reactions such as racemization. thieme-connect.de The benzyloxycarbonyl (Z) group is a well-established Nα-protecting group in solution-phase synthesis, valued for its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. thieme-connect.de

Fragment condensation is a powerful strategy in solution-phase synthesis where pre-synthesized peptide fragments are coupled together. This approach can be more efficient than a stepwise approach for longer peptides, as the purification of intermediate fragments can be easier. For the synthesis of this compound, a potential fragment condensation strategy would involve the coupling of Z-Gly-OH with a pre-formed Gly-Trp-OH dipeptide, or the coupling of Z-Gly-Gly-OH with H-Trp-OH.

A common method for fragment condensation involves the use of coupling reagents that activate the C-terminal carboxyl group of one fragment, facilitating its reaction with the N-terminal amino group of the other. The choice of coupling reagent and additives is critical to prevent racemization at the C-terminal amino acid of the acylating fragment. Research has shown that a combination of a coupling agent like diisopropylcarbodiimide (DIC) with an additive such as 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt) can be effective in suppressing racemization during fragment condensation. researchgate.netnih.gov

For instance, a study on the repetitive solid-phase fragment condensation of VGVAPG utilized a chloroform-phenol solvent system with DIC and a combination of HODhbt and its tetrabutylammonium (B224687) salt to improve coupling efficiency. researchgate.net While this was on a solid support, the principles of minimizing aggregation and enhancing coupling are transferable to solution-phase fragment condensation. Enzymatic fragment condensation, using ligases like subtilisin variants, also presents a highly specific and racemization-free alternative for coupling peptide fragments. google.com

The stepwise elongation procedure is a more traditional and widely used method for the synthesis of smaller peptides like this compound. thieme-connect.de This method involves the sequential addition of single, N-terminally protected amino acids to a C-terminally protected amino acid or peptide chain. After each coupling step, the Nα-protecting group is removed, and the next protected amino acid is coupled until the desired sequence is assembled.

The synthesis of this compound via stepwise elongation would typically start from the C-terminal tryptophan. A common route would be:

Protection of the C-terminal tryptophan, for example, as a methyl or benzyl (B1604629) ester (e.g., H-Trp-OMe).

Coupling of Z-Gly-OH to H-Trp-OMe using a suitable coupling reagent to form Z-Gly-Trp-OMe.

Removal of the Z-group from Z-Gly-Trp-OMe by catalytic hydrogenation to yield H-Gly-Trp-OMe.

Coupling of another molecule of Z-Gly-OH to H-Gly-Trp-OMe to form Z-Gly-Gly-Trp-OMe.

Finally, saponification of the methyl ester to yield the desired this compound.

A documented synthesis of the related dipeptide, Z-Gly-L-Trp-OH, involved the coupling of N-(benzyloxycarbonyl)glycine with L-tryptophan in the presence of triethylamine (B128534) in acetonitrile, yielding the product in good yield. researchgate.net This highlights a practical approach for one of the key coupling steps. The stepwise elongation procedure is effective for small peptides and for preparing segments for larger peptide synthesis. thieme-connect.de However, the solubility of the growing peptide chain can sometimes decrease, posing a challenge. thieme-connect.de

| Parameter | Fragment Condensation | Stepwise Elongation |

| Starting Materials | Protected peptide fragments (e.g., Z-Gly-OH and H-Gly-Trp-OH) | Protected amino acids (e.g., Z-Gly-OH, H-Trp-OMe) |

| Key Advantage | Efficient for longer peptides, easier purification of intermediates | Well-established, good for shorter peptides |

| Potential Challenge | Risk of racemization at the C-terminus of the acylating fragment | Decreasing solubility of the growing peptide chain |

| Common Coupling Agents | DCC/HOBt, DIC/HODhbt, Azide method | DCC, DIC, HBTU, TBTU |

Protecting Group Chemistry in this compound Synthesis

A cornerstone of successful peptide synthesis is the strategic use of protecting groups. These temporary modifications to reactive moieties within the amino acids prevent unwanted side reactions during the coupling process. The synthesis of this compound necessitates a careful selection of protecting groups for the N-terminus, C-terminus, and the indole (B1671886) side chain of tryptophan. thermofisher.combiosynth.com

Side-Chain Protection of Tryptophan Residue

The indole side chain of tryptophan contains a reactive N-H group that can undergo side reactions, particularly under the acidic conditions often used for deprotection in peptide synthesis. peptide.com Alkylation of the tryptophan side chain is a common side reaction. rsc.org To prevent this, the indole nitrogen is often protected.

A common protecting group for the tryptophan side chain is the tert-butyloxycarbonyl (Boc) group. sigmaaldrich.comgoogle.com The use of Fmoc-Trp(Boc)-OH is recommended to prevent modification of the tryptophan side chain, especially during the final cleavage from the resin in Fmoc-based solid-phase synthesis. sigmaaldrich.com Another strategy involves the use of dihydrotryptophan (Dht) as a precursor to tryptophan. The indoline (B122111) nitrogen of Dht can be protected with a Cbz group, and Dht is resistant to the cross-linking reactions that can occur with tryptophan. It is then converted back to tryptophan at a later stage. nih.gov

| Reactive Group | Protecting Group | Introduction Reagent Example | Cleavage Condition Example |

| N-terminus (Glycine) | Benzyloxycarbonyl (Z/Cbz) | Benzyl chloroformate | Catalytic hydrogenation |

| C-terminus (Tryptophan) | Methyl Ester (in solution phase) | Methanol/Acid catalyst | Saponification (base hydrolysis) |

| C-terminus (Tryptophan) | Solid Support (in SPPS) | Resin with a suitable linker | Strong acid (e.g., TFA) |

| Side Chain (Tryptophan) | tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acid (e.g., TFA) |

Stereochemical Control and Racemization Prevention in Peptide Coupling

Maintaining the stereochemical integrity of the chiral amino acids is paramount during peptide synthesis. Racemization, the conversion of a chiral amino acid into a mixture of both enantiomers, can occur during the activation and coupling steps, leading to undesired diastereomeric peptide products. wikipedia.orgnih.gov

The risk of racemization is particularly high for the activated amino acid. The mechanism often involves the formation of an oxazolone (B7731731) intermediate. nih.gov Several strategies are employed to suppress racemization:

Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and EDC can lead to racemization if used alone. wikipedia.org

Additives: The addition of racemization-suppressing reagents is a common practice. These additives react with the activated intermediate to form a less reactive, more stable active ester, which then reacts with the amine component. Commonly used additives include:

1-hydroxybenzotriazole (B26582) (HOBt) wikipedia.orgpeptide.comhighfine.com

1-hydroxy-7-aza-benzotriazole (HOAt) wikipedia.orgpeptide.comhighfine.com

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) highfine.com

Protecting Groups: The N-terminal protecting group also influences the extent of racemization. The benzyloxycarbonyl (Z) group is known to be effective in protecting the chiral integrity of the amino acid to which it is attached. pageplace.de

Reaction Conditions: Factors such as the type of base used and the reaction temperature can also affect the level of racemization. highfine.com

Some amino acids, like cysteine and histidine, are particularly prone to racemization. nih.govpeptide.com While tryptophan is not as susceptible as these, careful control of coupling conditions is still necessary to ensure the stereochemical purity of the final this compound peptide.

Chemo-Enzymatic Synthesis of this compound and Related Peptides

Chemo-enzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis. researchgate.net This approach can offer milder reaction conditions and improved stereospecificity compared to purely chemical methods.

Advantages of Enzymatic Catalysis in Peptide Bond Formation

Enzymes, particularly proteases, can be used to catalyze the formation of peptide bonds in a regio- and stereoselective manner. bachem.comrsc.org This offers several key advantages:

High Stereospecificity: Enzymes are inherently chiral catalysts and typically act on only one enantiomer of a substrate, thus eliminating the risk of racemization during the coupling step. researchgate.netwikipedia.org

Mild Reaction Conditions: Enzymatic reactions are often carried out in aqueous solutions or organic solvents with low water content, at neutral pH and ambient temperature. This reduces the need for harsh chemicals and minimizes side reactions. researchgate.netrsc.org

Reduced Need for Side-Chain Protection: Due to the high specificity of the enzyme's active site, the need for protecting the side chains of many amino acids can be circumvented. bachem.comnih.gov The enzyme can selectively catalyze the peptide bond formation without interfering with other reactive groups. nih.gov

Environmentally Friendly: The use of aqueous solvents and biodegradable catalysts makes enzymatic synthesis a greener alternative to traditional organic synthesis. bachem.comrsc.org

Regioselectivity: Enzymes can differentiate between similar functional groups, allowing for the specific formation of a peptide bond at the desired position. bachem.com

For the synthesis of peptides like this compound, an enzyme such as chymotrypsin (B1334515) or papain could potentially be used. researchgate.net For instance, a dipeptide like Z-Gly-Gly-OH could be coupled with a tryptophan ester using a suitable protease. The enzyme would recognize the specific substrates and catalyze the formation of the peptide bond with high fidelity. Research has shown the successful enzymatic synthesis of related peptides, such as Z-Asp-Val-Tyr-OH, demonstrating the feasibility of this approach. researchgate.net

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Stereoselectivity | Racemization can be a significant issue, requiring suppressing agents. wikipedia.org | Highly stereospecific, preventing racemization. researchgate.net |

| Reaction Conditions | Often requires harsh reagents and anhydrous conditions. masterorganicchemistry.com | Mild conditions (aqueous media, neutral pH, room temperature). rsc.org |

| Protecting Groups | Extensive use of protecting groups for N-terminus, C-terminus, and side chains is necessary. thermofisher.com | Minimal or no side-chain protection required for many amino acids. bachem.com |

| Environmental Impact | Generates more chemical waste. | Considered a "greener" methodology. bachem.com |

Mild Reaction Conditions and Stereospecificity

Enzymatic peptide synthesis is characterized by its operation under gentle reaction conditions, which is a key advantage for preserving the integrity of complex molecules like peptides. nih.gov These reactions are typically conducted in aqueous solutions or aqueous-organic co-solvent systems at or near neutral pH and at moderate temperatures, often between 37°C and 40°C. mdpi.comacs.org For instance, papain, a cysteine protease, is active over a broad pH range of 4 to 10 and at temperatures up to 80°C, though syntheses are often performed at more moderate conditions, such as pH 8 and 40°C. mdpi.comqyaobio.com Similarly, thermolysin-catalyzed syntheses are often performed in buffer solutions around pH 7.5 at approximately 38°C. scispace.com

The use of enzymes ensures high stereospecificity, meaning they selectively recognize and react with L-amino acids, the natural stereoisomers. thieme-connect.de This inherent selectivity of proteases for L-isomers prevents the formation of D-amino acid-containing byproducts, a significant challenge in chemical peptide synthesis. lsbu.ac.uk This specificity is a direct result of the precise three-dimensional structure of the enzyme's active site, which is tailored to bind substrates with a specific chirality. mdpi.com Consequently, the enzymatic approach yields peptides with a well-defined stereochemistry, which is crucial for their biological activity.

Avoidance of Racemization

A major drawback of classical chemical peptide synthesis is the risk of racemization, particularly of the activated amino acid residue. thieme-connect.dersc.org Racemization can occur through mechanisms like the formation of oxazol-5(4H)-ones when the carboxyl group of an N-acyl amino acid is activated. thieme-connect.de Enzymatic synthesis, however, is widely recognized as a racemization-free method. nih.gov

The primary reason for the absence of racemization is that the enzymatic reaction does not proceed through the harsh chemical activation steps that induce it. thieme-connect.de The enzyme's active site binds the substrates in a highly controlled and specific orientation, facilitating peptide bond formation without creating chirally unstable intermediates. nih.gov This inherent characteristic of enzyme catalysis makes it a superior method for producing optically pure peptides. thieme.de Research has demonstrated that even when synthesizing peptide fragments known to be prone to racemization, such as those containing phenylalanine, the chemoenzymatic approach using enzymes like Alcalase-CLEA can produce peptide enolesters without racemization. thieme.de

Specific Enzymes Utilized in Z-Peptide Synthesis

A variety of proteases are employed for the synthesis of Z-protected peptides. These enzymes, which naturally hydrolyze peptide bonds, can be manipulated to favor the reverse reaction—synthesis—under specific conditions. dcu.ie

Proteases with Reverse Hydrolysis Potential (e.g., Papain, Thermolysin, Subtilisin Variants)

Papain: A cysteine protease derived from papaya, papain is known for its broad substrate specificity. mdpi.comqyaobio.com It can catalyze peptide bond formation at alkaline pH values, typically between 8.0 and 9.5. acs.orgnih.gov Studies have shown successful dipeptide synthesis using Z-Gly-OH esters as substrates with papain in HEPES buffer at pH 8.0. ru.nl The reaction conditions often include the presence of co-solvents like DMF to aid solubility. ru.nl

Thermolysin: This heat-stable metalloendopeptidase is widely used for peptide synthesis, including the industrial production of the aspartame (B1666099) precursor. lsbu.ac.ukportlandpress.com It catalyzes the condensation of N-protected amino acids with the free amino group of another amino acid or peptide. portlandpress.com For example, thermolysin can catalyze the reaction between a Z-protected dipeptide acid (e.g., Z-Ala-Gly-OH) and an amino component. scispace.com The optimal pH for thermolysin-catalyzed synthesis is generally around neutral. scispace.com

Subtilisin Variants: Subtilisin, a serine endoprotease, and its variants like Alcalase (from Bacillus licheniformis) are effective catalysts for peptide synthesis. qyaobio.comdcu.ie Subtilisin Carlsberg, for instance, has been used to synthesize tetrapeptides like Z-Val-Trp-Gly-Gly. dcu.ie These enzymes are stable and active in a pH range of 7-10. qyaobio.com Engineered subtilisin variants have been developed to improve their synthetic capabilities, particularly by increasing the ratio of synthesis to hydrolysis. google.com

| Enzyme | Typical Acyl Donor | Typical Nucleophile | pH | Temperature (°C) | Reference |

| Papain | Z-Xaa-OR | H-Yaa-NH2 | 8.0-9.5 | 40 | acs.orgnih.govru.nl |

| Thermolysin | Z-Xaa-OH | H-Yaa-OR' | ~7.5 | 38 | scispace.com |

| Subtilisin | Z-Xaa-Yaa-OH | H-Zaa-Aaa-OR | 7-10 | N/A | dcu.ieqyaobio.com |

Ligases for Peptide Fragment Condensation

Peptide ligases are enzymes that catalyze the formation of peptide bonds, making them highly suitable for the condensation of peptide fragments. nih.gov Unlike proteases used in reverse, ligases are naturally geared towards synthesis. nih.gov

Engineered variants of proteases, such as subtiligase (a variant of subtilisin BPN'), are designed specifically for peptide ligation. nih.gov Subtiligase efficiently catalyzes the joining of a peptide C-terminal ester with the N-terminal amine of another peptide. nih.gov This approach is particularly useful for synthesizing longer peptides by coupling shorter, protected fragments. qyaobio.com Another class of enzymes, asparaginyl endopeptidases (AEPs) like Butelase-1, act as powerful peptide ligases, recognizing specific C-terminal sequences to catalyze ligation. nih.govmdpi.com These enzymes offer high efficiency and site-specificity for joining peptide segments under physiological conditions. nih.gov

Mechanistic Aspects of Enzymatic Synthesis

The outcome of enzymatic peptide synthesis is governed by the competition between the synthetic reaction (aminolysis) and the hydrolytic reaction (hydrolysis). This balance can be tipped in favor of synthesis through either thermodynamic or kinetic control. researchgate.net

Kinetic Control in Z-Peptide Formation

Kinetically controlled synthesis (KCS) is often preferred over thermodynamically controlled synthesis (TCS) because it is generally faster and requires less enzyme. dcu.ie In KCS, an activated acyl donor, such as an ester (e.g., Z-Gly-OR), is used as the starting material. researchgate.net The mechanism involves two main steps:

Acyl-Enzyme Intermediate Formation: The protease (EH) reacts with the activated acyl donor (Ac-X) to form a covalent acyl-enzyme intermediate (Ac-E), releasing the leaving group (HX). researchgate.net

Nucleophilic Attack: The amino group of the nucleophile (the amine component, HN) attacks the acyl-enzyme intermediate. This aminolysis reaction forms the desired peptide product (Ac-N). This step is in direct competition with hydrolysis, where water attacks the intermediate, regenerating the carboxyl component (Ac-OH). nih.gov

The success of kinetically controlled synthesis hinges on the ratio of the rate of aminolysis to the rate of hydrolysis (k_am/k_hyd). To favor peptide formation, the concentration of the nucleophile is typically kept high to outcompete water in attacking the acyl-enzyme intermediate. mdpi.com The choice of an appropriate activated ester as the acyl donor is also crucial, as it influences the rate of formation of the acyl-enzyme intermediate. ru.nl The process is considered "kinetically" controlled because the product is formed rapidly and may not represent the most thermodynamically stable state. The reaction is typically stopped before the system reaches equilibrium, where hydrolysis of the newly formed peptide could become significant. researchgate.net

| Parameter | Description | Implication for Kinetic Control | Reference |

| Acyl Donor | Must be an activated form, typically an ester (e.g., Z-Peptide-OR). | Facilitates the formation of the acyl-enzyme intermediate. | researchgate.net |

| Nucleophile Conc. | High concentration of the amine component. | Increases the rate of aminolysis relative to hydrolysis. | mdpi.com |

| Reaction Time | Typically short. | The reaction is stopped before thermodynamic equilibrium is reached, maximizing peptide yield and minimizing product hydrolysis. | researchgate.net |

| Product | The kinetically favored product, which may accumulate transiently to high concentrations before eventual hydrolysis if left to equilibrate. | Allows for high yields of the desired peptide if the reaction is monitored and stopped appropriately. | researchgate.net |

Thermodynamic Control Considerations

In the enzymatic synthesis of peptides such as this compound, the formation of the peptide bond is a reversible reaction catalyzed by proteases. The direction of this reaction can be governed by either thermodynamic or kinetic control. researchgate.net Under thermodynamic (or equilibrium) control, the reaction conditions are manipulated to shift the equilibrium position towards peptide synthesis, rather than the thermodynamically favored hydrolysis of the peptide bond in aqueous solutions. researchgate.netuni-salzburg.at The free energy change (ΔG) for peptide bond formation in water is positive, indicating that hydrolysis is the spontaneous direction. pnas.org

Several strategies are employed to overcome this thermodynamic barrier. A primary method is the reduction of water content in the reaction medium by using organic solvents, which shifts the chemical equilibrium toward synthesis. researchgate.netuni-salzburg.at For instance, the synthesis of similar peptides has been successfully achieved in mixtures of water and organic solvents like butanediol (B1596017) or dimethyl sulfoxide (B87167) (DMSO). uni-salzburg.at The use of frozen aqueous solutions has also been reported to favor synthesis, potentially by achieving high concentrations of substrates and products in the solid form. researchgate.net

Another critical factor is the solubility of the product. If the synthesized peptide, in this case, this compound, is poorly soluble in the reaction medium and precipitates out, it is effectively removed from the equilibrium, driving the reaction forward according to Le Chatelier's principle. uni-salzburg.at This was a recognized strategy even in early peptide synthesis experiments. uni-salzburg.at

The reaction conditions, including pH, temperature, and substrate concentrations, also play a significant role in the thermodynamic control of the synthesis. nih.gov The pH must be carefully selected to ensure the enzyme is active and to maintain the desired ionization state of the carboxyl and amino components, which can influence the equilibrium position. nih.gov Temperature can affect both enzyme stability and the equilibrium constant of the reaction. researchgate.net

In a thermodynamically controlled synthesis, the protease acts as a catalyst to accelerate the attainment of equilibrium but does not alter the final equilibrium position. nih.gov The process is generally slower and may require higher enzyme concentrations compared to kinetically controlled methods. nih.govdcu.ie However, it offers the advantage of using acyl donors with a free carboxyl group, simplifying substrate preparation. nih.govthieme-connect.de A comparison of reaction control types shows that in biphasic water-organic systems, a shift from kinetic to thermodynamic control can occur when mass transfer becomes the rate-limiting step. researchgate.net

Table 1: Factors Influencing Thermodynamic Control in Enzymatic Peptide Synthesis

| Factor | Effect on Equilibrium | Rationale |

| Water Content | Lowering water content (e.g., using organic solvents) shifts the equilibrium toward synthesis. researchgate.netuni-salzburg.at | Reduces the concentration of water, a reactant in the reverse (hydrolysis) reaction. uni-salzburg.at |

| Product Solubility | Precipitation of the peptide product drives the reaction toward synthesis. uni-salzburg.at | Removes the product from the solution, preventing its hydrolysis and shifting the equilibrium forward. uni-salzburg.at |

| pH | Affects the ionization state of reactants and enzyme activity, thereby influencing the equilibrium position. nih.gov | The equilibrium constant is dependent on the pKa values of the reacting groups. nih.gov |

| Temperature | Influences both the reaction equilibrium and the enzyme's catalytic activity and stability. researchgate.net | The enthalpy change of the reaction determines how temperature shifts the equilibrium. |

| Substrate Nature | N-protected amino acids and esters are often used as substrates. uni-salzburg.at | Protection of the N-terminus prevents self-condensation and can influence solubility. |

Substrate Activation and Leaving Group Effects in Chemo-Enzymatic Systems

In contrast to thermodynamic control, kinetically controlled chemo-enzymatic synthesis relies on the use of an activated acyl donor substrate to achieve rapid peptide bond formation. researchgate.net This approach involves a two-step mechanism: first, the rapid, enzyme-catalyzed formation of an acyl-enzyme intermediate, followed by the aminolysis of this intermediate by the nucleophile (the amino component). researchgate.net This pathway competes with hydrolysis, where water attacks the acyl-enzyme intermediate. researchgate.net To favor synthesis, the rate of aminolysis must be significantly higher than the rate of hydrolysis.

A key feature of this method is the activation of the C-terminal carboxyl group of the acyl donor, typically as an ester. qyaobio.com The nature of the ester's alcohol component—the leaving group—is critical to the success of the synthesis. nih.gov A good leaving group facilitates the initial acylation of the enzyme's active site (e.g., the serine or cysteine residue in serine or cysteine proteases), leading to the rapid formation of the acyl-enzyme intermediate. researchgate.netnih.gov

The choice of leaving group represents a balance between reactivity and stability. Highly reactive esters can lead to faster acylation but may also be prone to non-enzymatic hydrolysis or side reactions. Research has shown that the leaving group's ability can be as, or even more, important than its ability to promote binding to the enzyme's active site. nih.govresearchgate.net For instance, in a study using trypsin, Z-Gly-OTfe (trifluoroethyl ester) showed a faster reaction rate than esters with specific enzyme recognition elements, like the guanidinophenyl (OGp) group, highlighting the importance of the leaving group's inherent chemical reactivity. nih.gov The OGp group itself is designed as a substrate mimetic to enhance enzyme recognition, but its effectiveness is also partly due to its quality as a leaving group. nih.govru.nl

The efficiency of various leaving groups can be quantified and compared. Studies have evaluated different ester analogues to distinguish between the effects of enzyme affinity and leaving group ability. nih.gov For example, modifications to the guanidinophenyl group to alter its electronic properties demonstrated a direct correlation between the electron-withdrawing nature of substituents and the reaction rate, confirming that a better leaving group accelerates the synthesis. researchgate.net

Table 2: Comparison of Leaving Group Effects in a Model Enzymatic Peptide Synthesis (Z-Gly-X + Nucleophile)

| Leaving Group (X) | Relative Conversion Rate | Key Characteristics |

| Trifluoroethyl (OTfe) | Very High (100% in 90 min) nih.gov | Excellent leaving group ability due to the electron-withdrawing nature of fluorine atoms; lacks a specific enzyme recognition element. nih.govresearchgate.net |

| Guanidinophenyl (OGp) | High | Good leaving group that also acts as a substrate mimetic, enhancing affinity for enzymes like trypsin. nih.govru.nl |

| Methylene-substituted O3G (O3G=) | High (100% in 3 h) nih.gov | Inductively electron-withdrawing group improves leaving ability compared to the unsubstituted analogue. nih.gov |

| Cyclopropyl-substituted O3G (O3G∇) | Moderate (73% in 3 h) nih.gov | Steric bulk influences binding and activity. nih.gov |

| Unsubstituted O3G | Low (38% in 3 h) nih.gov | Poor leaving group, resulting in a slow reaction rate. nih.gov |

Biochemical and Molecular Interactions of Z Gly Gly Trp Oh

Enzyme Substrate Specificity and Recognition Mechanisms

The specificity of an enzyme for a particular substrate is governed by the molecular interactions between the substrate and the enzyme's active site. For a peptide substrate like Z-Gly-Gly-Trp-OH, these interactions are influenced by the primary sequence of the peptide, the nature of the N-terminal protecting group, and the conformational flexibility of the entire molecule. The tryptophan residue, with its large hydrophobic indole (B1671886) side chain, is a significant feature for recognition by proteases that have a preference for aromatic or hydrophobic residues at their binding sites. rsc.org

A thorough kinetic analysis is essential to quantify the efficiency and specificity of an enzyme for a given substrate. This typically involves the determination of the Michaelis-Menten constants, which provide insights into the enzyme-substrate binding affinity and the catalytic turnover rate.

The Michaelis-Menten constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate. While specific Km values for the interaction of this compound with proteolytic enzymes are not extensively reported in the literature, studies on analogous peptides can provide valuable insights. For instance, in studies of thermolysin, the Km values for the hydrolysis of Z-Gly-Gly-Leu-Gly-OH were found to be nearly the same as for Z-Ala-Gly-Leu-Gly-OH, indicating that the P2' residue had a minimal effect on binding affinity in that context. pnas.org For the enzyme pepsin, kinetic studies have been performed on various Z-protected peptides, such as Z-His-Phe-Trp, highlighting the importance of the peptide sequence in determining the binding affinity. nih.gov

Interactive Data Table: Kinetic Parameters of Related Z-Protected Peptides with Various Enzymes

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Thermolysin | Z-Gly-Gly-Leu-Gly-OH | - | - | - | pnas.org |

| Thermolysin | Z-Ala-Gly-Leu-Gly-OH | - | - | - | pnas.org |

| Pepsin | Z-His-Phe-Trp | - | - | - | nih.gov |

| FAPα | Z-Gly-Pro-AMC | - | - | - | researchgate.netgoogle.comglpbio.comnih.gov |

Note: Specific values for this compound are not available in the cited literature. This table is intended to illustrate the types of kinetic data obtained for analogous compounds.

The interaction of this compound with specific peptidases is of considerable interest due to the therapeutic and diagnostic potential of enzymes that can cleave Z-protected peptides.

Nα-Benzyloxycarbonyl amino acid urethane (B1682113) hydrolases are a class of enzymes that specifically catalyze the hydrolysis of the urethane bond in Nα-benzyloxycarbonyl (Z) protected amino acids. wikipedia.orgwikipedia.orgontosight.ai These enzymes have been isolated from various microorganisms and exhibit distinct substrate specificities. jst.go.jptandfonline.com For example, N-benzyloxycarbonylglycine hydrolase (EC 3.5.1.58) catalyzes the hydrolysis of Z-glycine to benzyl (B1604629) alcohol, carbon dioxide, and glycine (B1666218). wikipedia.org This enzyme also shows some activity towards Z-alanine but not other Z-amino acids or Z-peptides. qmul.ac.uk Another enzyme, Nα-benzyloxycarbonylleucine hydrolase (EC 3.5.1.64), is specific for Z-leucine. wikipedia.orgontosight.ai The substrate specificity of these hydrolases is primarily determined by the amino acid residue. While these enzymes are efficient at cleaving the Z-group from a single amino acid, their ability to act on a tripeptide like this compound has not been reported. The presence of the peptide bonds may hinder the access of the urethane linkage to the active site of these enzymes.

Interactive Data Table: Substrate Specificity of Nα-Benzyloxycarbonyl Amino Acid Urethane Hydrolases

| Enzyme | Substrate(s) | Products | Reference |

| N-benzyloxycarbonylglycine hydrolase (EC 3.5.1.58) | N-benzyloxycarbonylglycine, N-benzyloxycarbonylalanine | Benzyl alcohol, CO2, Glycine/Alanine (B10760859) | wikipedia.orgqmul.ac.uk |

| Nα-benzyloxycarbonylleucine hydrolase (EC 3.5.1.64) | Nα-benzyloxycarbonyl-L-leucine | Benzyl alcohol, CO2, L-leucine | wikipedia.orgontosight.ai |

Interaction with Specific Peptidases

Thermolysin and Papain-Catalyzed Reactions

Thermolysin, a thermostable metalloproteinase, and papain, a cysteine protease, exhibit distinct specificities and catalytic behaviors in reactions involving peptide substrates like this compound.

Thermolysin: This enzyme typically catalyzes the hydrolysis of peptide bonds on the N-terminal side of large hydrophobic amino acids. In the context of peptide synthesis, the rate of thermolysin-catalyzed condensation is significantly influenced by the amino acid residues near the reaction site. For instance, the presence of a glycyl residue at the P2 position (the second amino acid from the C-terminus of the acyl donor) can result in a slower reaction rate. Conversely, replacing this glycine with an amino acid bearing a hydrophobic side chain, such as alanine, markedly enhances the rate of synthesis. pnas.org Studies on substrates like Z-(Gly)n-Phe(NO2)-Leu-Ala-OH have shown that thermolysin-catalyzed hydrolysis is slower with the insertion of one or two glycyl residues. pnas.org While tyrosine derivatives are generally not suitable acceptor nucleophiles for thermolysin catalysis, the enzyme can efficiently catalyze couplings involving other hydrophobic residues. pnas.org

Papain: This cysteine protease displays broad substrate specificity but has a preference for hydrophobic residues, particularly at the S1′ subsite, which accommodates the amino acid on the C-terminal side of the scissile bond. portlandpress.comcapes.gov.br Studies have shown that the S1′ subsite has a strong preference for hydrophobic residues like leucine (B10760876) and tryptophan, with this specificity affecting both the binding and acylation steps of the catalytic process. portlandpress.comcapes.gov.br The amide group adjacent to the C-terminal side of the peptide bond to be cleaved is also crucial for the rate of papain-catalyzed hydrolysis. portlandpress.comcapes.gov.br Furthermore, tryptophan residues within the enzyme itself, specifically Trp-69 and Trp-177, are important structural features of the S2 and S1′ subsites, respectively. nih.gov Papain can be used in the synthesis of dipeptides, such as in the reaction of Z-Glu-OBn with H-Trp-OH. ru.nl

Interactive Data Table: Enzyme-Catalyzed Reactions

| Enzyme | Preferred Residue (P1/S1') | Influence of Glycine | Key Active Site Features |

| Thermolysin | Large hydrophobic amino acids | Slows reaction rate at P2 position | Metalloproteinase |

| Papain | Leucine, Tryptophan | --- | S1' subsite prefers hydrophobic residues; Trp-177 is part of the S1' subsite. nih.gov |

α-Chymotrypsin Activity on Tryptophan-Containing Peptides

α-Chymotrypsin, a serine protease, demonstrates a strong preference for hydrolyzing peptide bonds on the C-terminal side of aromatic amino acids such as tryptophan, tyrosine, and phenylalanine. sigmaaldrich.comscientificlabs.iewikipedia.org The enzyme's S1 binding pocket is hydrophobic and shaped to accommodate these large, aromatic side chains. wikipedia.org

The rate of hydrolysis by α-chymotrypsin can be influenced by the length and composition of the peptide chain. For substrates containing tryptophan, increasing the chain length generally leads to an increased rate of hydrolysis. nih.gov However, modifications to the tryptophan residue can alter this trend. For example, with substrates containing 2-(2-nitro-4-carboxyphenylsulfenyl)-tryptophan, the rate of hydrolysis decreases as the peptide chain is elongated. nih.gov This highlights that the influence of secondary interactions on the enzyme's activity is related to the structural characteristics of the P1 residue. nih.gov

Extension of the peptide chain in the C-terminal direction from the scissile bond can also impact reactivity. For instance, adding a glycine residue C-terminal to a tryptophan resulted in a decrease in the catalytic rate (kcat), suggesting that interactions in this region can affect the proper orientation of the targeted peptide bond within the active site. oup.com

Influence of N-Terminal Protection and Amino Acid Sequence on Enzyme-Peptide Binding and Catalysis

The N-terminal protecting group and the specific amino acid sequence of a peptide substrate are critical determinants of its interaction with proteases and the subsequent catalytic outcome.

N-Terminal Protection: The benzyloxycarbonyl (Z) group is a common N-terminal protecting group used in peptide synthesis. thermofisher.com Such modifications are essential to prevent nonspecific reactions and to direct the enzymatic or chemical coupling to the desired position. thermofisher.comcreative-proteomics.com The presence of a protecting group can also influence the peptide's stability against degradation by aminopeptidases. creative-proteomics.com

Amino Acid Sequence: The sequence of amino acids in a peptide substrate dictates its binding affinity and the efficiency of catalysis by a specific protease.

Thermolysin: As mentioned, the presence of a hydrophobic residue at the P2 position significantly enhances the rate of synthesis, while a glycine at this position slows it down. pnas.org

Papain: The S1′ subsite of papain has a preference for hydrophobic residues, meaning that a tryptophan at the P1′ position (the first residue of the nucleophile) would be favored in a synthesis reaction. portlandpress.comcapes.gov.br

α-Chymotrypsin: The enzyme's primary specificity is for an aromatic residue at the P1 position. sigmaaldrich.comwikipedia.org The nature of the amino acids at other positions (secondary interactions) can modulate the binding affinity (Km) and the catalytic rate (kcat). nih.gov

Molecular Recognition of Tryptophan-Containing Peptides

The unique properties of the tryptophan side chain play a central role in the molecular recognition of peptides, facilitating specific and strong interactions with various receptors and host molecules.

Role of Tryptophan Indole Moiety in Intermolecular Interactions

The indole group of tryptophan is the largest and most hydrophobic among the naturally occurring amino acids, and it is also capable of participating in a diverse range of non-covalent interactions. mdpi.comnih.gov These include:

Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor, while the Cδ1-H group can also participate in weaker C-H···O hydrogen bonds. nih.goviucr.orgiucr.org

π-π Stacking: The aromatic nature of the indole ring allows for π-π stacking interactions with other aromatic systems, which are crucial for the stability of protein structures and ligand binding. mdpi.comacs.org

Cation-π Interactions: The electron-rich indole ring can interact favorably with cations. mdpi.com

Hydrophobic Interactions: The large, nonpolar surface area of the indole group drives hydrophobic interactions, which are significant in aqueous environments. mdpi.comembopress.org

These varied interaction capabilities make tryptophan a key residue at protein-protein interfaces and in the binding sites of enzymes and receptors. iucr.org

Hydrophobic and Aromatic Stacking Interactions in Peptide Binding

Hydrophobic and aromatic stacking interactions are fundamental to the binding of peptides to their targets. embopress.org

Hydrophobic Interactions: The burial of hydrophobic surfaces, like the tryptophan indole ring, away from water is a major driving force for binding. embopress.orgbiorxiv.org This effect is often quantified by a negative change in heat capacity upon binding. embopress.org

Aromatic Stacking: These interactions occur between aromatic rings, such as the indole of tryptophan and the phenyl ring of phenylalanine or tyrosine. acs.orgresearchgate.net The geometry of these interactions can be face-to-face or edge-to-face, with the parallel displaced face-to-face and edge-to-face arrangements often being more stable. biorxiv.org Aromatic stacking interactions are critical for the stability of peptide assemblies and for the tight binding of ligands to protein active sites. mdpi.comrsc.org

Recognition by Host Molecules (e.g., Cucurbiturils)

Cucurbiturils are a class of macrocyclic host molecules that can encapsulate guest molecules, including amino acids and peptides, within their hydrophobic cavity. rsc.org Their portals are lined with carbonyl groups, which can interact favorably with cationic groups. rsc.org

Cucurbit frontiersin.orguril (CB8): This particular cucurbituril (B1219460) is well-suited to bind aromatic amino acids like tryptophan. researchgate.net The binding is driven by a combination of the hydrophobic effect, encapsulating the indole ring, and electrostatic interactions between the peptide's N-terminal ammonium (B1175870) group and the carbonyl portals of CB8. nih.govresearchgate.net CB8 can bind peptides with an N-terminal tryptophan with high selectivity over peptides where the tryptophan is in an internal or C-terminal position. frontiersin.org The binding affinity can also be modulated by the presence of an auxiliary guest, such as methyl viologen, which forms a ternary complex with CB8 and the tryptophan-containing peptide. nih.govmdpi.com Studies have shown that for such ternary complexes, the identity of the amino acids adjacent to the tryptophan has a relatively small effect on the binding affinity. rsc.org

Interactive Data Table: Molecular Recognition of Tryptophan Peptides

| Interaction Type | Key Features | Example |

| Hydrogen Bonding | N-H and C-H groups of indole act as donors. nih.goviucr.org | Stabilizing protein secondary structures. |

| π-π Stacking | Interaction between aromatic rings. mdpi.com | Ligand binding in enzyme active sites. mdpi.com |

| Hydrophobic Interactions | Burial of nonpolar surfaces from water. embopress.org | Driving force for peptide-protein binding. embopress.org |

| Host-Guest Chemistry | Encapsulation by macrocyclic molecules. rsc.org | Selective binding of N-terminal tryptophan peptides by Cucurbit frontiersin.orguril. frontiersin.org |

Hydrogen Bonding in Peptide-Target Recognition

Hydrogen bonding is a critical, directional, and specific non-covalent interaction that governs the recognition between a peptide and its biological or synthetic target. muni.cznih.gov In the context of this compound, its constituent parts—the peptide backbone, the tryptophan side chain, the terminal carboxylate group, and the N-terminal protecting group—all possess distinct hydrogen bonding capabilities that contribute to the specificity and stability of its molecular interactions. These interactions often work in concert with other non-covalent forces, such as hydrophobic and π-π stacking interactions, to achieve high-affinity binding. nih.govmdpi.comrsc.org

The peptide backbone itself is a repeating sequence of hydrogen bond donors (amide N-H) and acceptors (carbonyl C=O). nih.goviucr.org These groups are fundamental to forming the stable secondary structures of proteins and are equally important in intermolecular recognition, where they can form hydrogen bonds with a target molecule. muni.czacs.org The flexibility afforded by the two glycine residues in this compound allows the backbone to adopt conformations that optimize these hydrogen bonding interactions with a binding partner. aip.org

The tryptophan residue offers unique interaction capabilities. While its large indole ring is primarily known for hydrophobic and π-π stacking interactions, the ring's N-H group is a potent hydrogen bond donor. mdpi.comontosight.ai The importance of this single hydrogen bond is significant; studies using N-methylated tryptophan, which lacks this N-H donor capability, have demonstrated a dramatic loss of the peptide's ability to maintain its functional conformation, confirming the crucial role of indole N-H hydrogen bonding in structure and function. nih.gov

The C-terminal carboxylate group (-COOH) of this compound is another key site for molecular recognition, acting as both a hydrogen bond donor (O-H) and acceptor (C=O). In numerous biological and synthetic systems, terminal carboxylate groups are essential for anchoring a peptide to its receptor. hzdr.demdpi.com Similarly, the carbonyl oxygens of the N-terminal benzyloxycarbonyl (Z) group can serve as hydrogen bond acceptors, further contributing to the peptide's interaction profile.

Research into the binding of tryptophan-containing peptides to various targets provides clear evidence for the role of hydrogen bonding. In studies of peptide recognition by cucurbit[n]uril (CB) macrocycles, binding is driven by the hydrophobic encapsulation of the tryptophan side chain, but specificity and stability are enhanced by hydrogen bonds and ion-dipole interactions between the peptide's terminal groups and the carbonyl-rimmed portals of the host molecule. rsc.orgacs.orgrsc.org

Furthermore, studies on the recognition of nucleic acid bases by tryptophan-containing peptides highlight the cooperative nature of these interactions. For instance, in the binding of Trp-Gly-Gly-Glu to 7-methylguanine, the recognition process involves a synergistic effect between the π-π stacking of the tryptophan ring with the guanine (B1146940) base and the hydrogen bonding of the terminal glutamate's carboxyl group with the same base. nih.govjst.go.jpnih.gov This demonstrates a powerful recognition motif where the carboxyl group (functionally similar to the C-terminus of this compound) provides specific hydrogen bonds that complement the stacking interaction of the tryptophan. nih.govnih.gov The carboxyl group has been shown to be a more effective hydrogen-bond partner to the guanine base than a carbamoyl (B1232498) group (from glutamine), underscoring the importance of this functional group in specific recognition events. nih.gov

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Molecular Component | Potential Donors (Atom/Group) | Potential Acceptors (Atom/Group) |

|---|---|---|

| Benzyloxycarbonyl (Z) Group | - | Carbonyl oxygens (C=O) |

| Glycine-1 Backbone | Amide nitrogen (N-H) | Carbonyl oxygen (C=O) |

| Glycine-2 Backbone | Amide nitrogen (N-H) | Carbonyl oxygen (C=O) |

| Tryptophan Side Chain | Indole ring nitrogen (N-H) | - |

| Tryptophan Backbone | Amide nitrogen (N-H) | Carbonyl oxygen (C=O) |

| C-Terminal Group | Carboxyl hydroxyl (O-H) | Carboxyl oxygen (C=O) |

Table 2: Research Findings on Hydrogen Bonding in Tryptophan-Containing Peptide Recognition

| Peptide Studied | Target Molecule | Key Hydrogen Bonding Interactions | Reference |

|---|---|---|---|

| Trp-Gly-Gly-Glu | 7-methylguanine | Cooperative interaction involving π-stacking from the Trp residue and hydrogen bonding from the Glu side-chain's carboxyl group to the guanine base. | nih.gov |

| H-Trp-Gly-Gly-OH | Cucurbit muni.czuril (CB8) | The N-terminal ammonium group forms hydrogen bonds and ion-dipole interactions with the carbonyl portals of the CB8 host. The indole N-H can form a bifurcated hydrogen bond with carbonyl groups on the opposite portal. | rsc.org |

| Peptidic Ligands | PDZ Domains | Backbone-to-backbone hydrogen bonds between the peptide NH groups and protein carbonyl oxygens are critical for binding affinity. | acs.org |

| Trp-(Gly)n-Glu (n=2) | 7-methylguanine (m7G) | A spacer of two glycine residues optimally positions the Trp and Glu residues for cooperative stacking and hydrogen bond pairing with the m7G base. | nih.gov |

Structural and Conformational Analysis of Z Gly Gly Trp Oh

Preferred Conformational States in Solution and Gas Phase

In the gas phase, the conformational landscape of peptides is governed by intramolecular interactions, free from the influence of solvent molecules. Computational studies on similar small peptides, like polyglycines, have shown that geometries can range from open chains to multiple-ring structures driven by intramolecular hydrogen bonding. nih.gov For Z-Gly-Gly-Trp-OH, this intrinsic flexibility allows for the formation of compact, folded structures stabilized by these internal hydrogen bonds.

In solution, the interactions with solvent molecules add another layer of complexity. While the fundamental conformational preferences observed in the gas phase often persist, the solvent can modulate the stability of different structures. For instance, water can compete for hydrogen bond donors and acceptors, potentially destabilizing some intramolecular hydrogen bonds and favoring more extended conformations.

Identification of Common Peptide Conformational Motifs

β-turns are secondary structures that cause a reversal in the direction of the polypeptide chain. uwec.edupearson.com They are typically composed of four amino acid residues and are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. youtube.com The presence of glycine (B1666218) is particularly favorable for the formation of β-turns due to its small side chain and conformational flexibility. uwec.edu

In this compound, the Gly-Gly sequence provides the necessary flexibility to adopt the tight turns required for these structures. There are several types of β-turns, with Type I and Type II being the most common, distinguished by the dihedral angles of the central two residues. youtube.comwikipedia.org While specific experimental data on the dominant β-turn type in this compound is limited, the prevalence of glycine suggests that both Type I and Type II turns are energetically accessible.

Table 1: Ideal Dihedral Angles for Common β-Turn Types

| Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) |

| I | -60° | -30° | -90° | 0° |

| II | -60° | 120° | 80° | 0° |

Data sourced from Wikipedia's article on protein turns. wikipedia.org

In addition to folded structures, this compound can also adopt more extended or semi-extended conformations. In these states, the peptide backbone is more linear, and the intramolecular hydrogen bonding is less extensive. Such conformations can be stabilized by interactions with the solvent. Computational studies on similar peptides have shown that both folded and extended structures can coexist in solution, with their relative populations depending on the solvent and temperature. nih.gov

Intramolecular Hydrogen Bonding Networks in this compound

Intramolecular hydrogen bonds are a primary stabilizing force in the folded conformations of this compound. nih.gov These bonds can form between the amide protons and carbonyl oxygens of the peptide backbone, as well as involving the indole (B1671886) ring of the tryptophan side chain. For example, a common hydrogen bond in β-turns is between the C=O of the ith residue and the N-H of the i+3 residue. youtube.com

The tryptophan side chain can also participate in hydrogen bonding. The indole N-H group can act as a hydrogen bond donor. Furthermore, the Cδ1—H group of the tryptophan indole can form a weak hydrogen bond with a backbone carbonyl oxygen, a type of interaction that has been shown to stabilize specific structural motifs in proteins. nih.gov These networks of hydrogen bonds are critical in defining the preferred three-dimensional structure of the peptide.

Influence of Tryptophan Side Chain on Overall Conformation

The tryptophan side chain is the largest and one of the most complex among the 20 common amino acids. nih.gov Its bulky and planar indole ring exerts a significant steric influence on the possible conformations of the this compound backbone. youtube.com The side chain's hydrophobicity also plays a role, particularly in aqueous solution, where it may favor conformations that shield it from the solvent.

Beyond steric effects, the tryptophan side chain can engage in various non-covalent interactions that stabilize specific conformations. These include:

π-π stacking: The aromatic indole ring can stack with other aromatic groups, although this is more relevant for intermolecular interactions or in larger proteins.

Cation-π interactions: The electron-rich indole ring can interact favorably with cations.

CH-π interactions: The indole ring can interact with C-H groups.

These interactions, along with the hydrogen bonding capabilities of the indole ring, make the tryptophan side chain a key determinant of the conformational preferences of this compound. acs.org The interplay between the flexible Gly-Gly portion and the bulky, interactive tryptophan residue results in a rich and dynamic conformational landscape.

Advanced Spectroscopic Techniques for Conformational Elucidation

Gas-phase spectroscopy offers a unique window into the intrinsic conformational preferences of a peptide, free from the influence of solvent or crystal packing forces. Techniques like Infrared Multiple Photon Dissociation (IRMPD) and IR-UV double resonance are particularly powerful for studying neutral peptides and their ions. arxiv.orgnih.gov

IR-UV double resonance spectroscopy is a conformer-selective technique that leverages an ultraviolet (UV) chromophore within the molecule. acs.org In this compound, the benzyloxycarbonyl (Z) group or the tryptophan indole ring can serve as the chromophore. mpg.de The experiment proceeds in two stages: first, a tunable UV laser is used to record a resonance-enhanced multiphoton ionization (REMPI) spectrum. nih.gov This spectrum contains distinct electronic transitions for each conformer present in the cold, gaseous molecular beam. acs.org By fixing the UV laser to a specific transition, a single conformer is "selected." Then, a tunable infrared laser is introduced. When the IR laser's frequency matches a vibrational mode of the selected conformer, the molecule absorbs IR photons, leading to a depletion (or "dip") in the ion signal. arxiv.org Plotting this dip as a function of the IR frequency generates a conformer-specific IR spectrum. arxiv.org

While direct studies on this compound are not prevalent, research on the closely related unprotected tripeptide, Trp-Gly-Gly, provides significant insight. rsc.orgresearchgate.net Using IR-UV hole-burning spectroscopy, a similar double-resonance technique, researchers have identified and characterized different conformers of Trp-Gly-Gly in the gas phase. rsc.orgresearchgate.net The assignment of these conformers is achieved by comparing the experimental IR spectra, particularly in the NH stretch region, with theoretical spectra calculated for various low-energy structures. researchgate.net For Trp-Gly-Gly, one of the observed conformers is characterized by a hydrogen bond forming between the peptide backbone and the NH group of the tryptophan indole ring. rsc.org This demonstrates the importance of side-chain-backbone interactions in stabilizing specific folded structures even in isolation.

IRMPD spectroscopy is another valuable tool, typically applied to ionized peptides in an ion trap. arxiv.orgacs.orguniroma1.it In this method, ions are irradiated with a tunable IR laser. When the laser frequency is resonant with a vibrational mode, the ions absorb multiple photons, eventually gaining enough internal energy to fragment. uniroma1.itnih.gov A mass spectrometer then detects these fragments. An IR spectrum is constructed by plotting the fragmentation efficiency against the IR wavelength. arxiv.org This technique provides a vibrational fingerprint of the ion, which can be compared with theoretical calculations to deduce its structure, including protonation sites and conformational details. uniroma1.it

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.govnih.gov A full conformational analysis of this compound in a chosen solvent would involve a suite of one- and two-dimensional NMR experiments.

The process begins with the assignment of all proton (¹H) signals using experiments like 2D-HOHAHA (Homonuclear Hartmann-Hahn) or TOCSY (Total Correlation Spectroscopy), which reveal through-bond scalar couplings within each amino acid residue. nih.gov Once assignments are made, through-space proton-proton distances are determined using rotating frame Overhauser enhancement spectroscopy (ROESY) or nuclear Overhauser enhancement spectroscopy (NOESY). nih.gov The intensity of a NOE or ROE cross-peak is generally inversely proportional to the sixth power of the distance between the two protons, providing crucial distance constraints (typically < 5 Å).

For this compound, key informational markers would include:

Backbone Torsion Angles (φ, ψ): While not measured directly, information about these angles can be inferred from ³J(HN,Hα) coupling constants via the Karplus equation, and from specific patterns of short- and medium-range NOEs.

Side-Chain Conformation (χ): The conformation of the tryptophan side chain can be analyzed by measuring coupling constants like ³J(Hα,Hβ) and observing NOEs between the side-chain protons and other protons in the molecule. rsc.org Studies on the tryptophan amino acid itself have shown that a combination of coupling constants, nuclear Overhauser effects, and lanthanide perturbations can be used to determine the population distribution of its side-chain rotamers in solution. rsc.org

Hydrogen Bonds: The presence of intramolecular hydrogen bonds can be inferred from the slow exchange of amide protons with the solvent (e.g., D₂O) and from temperature coefficients of the amide proton chemical shifts.

By integrating these experimental constraints into molecular dynamics or distance geometry calculations, a family of structures representing the conformational ensemble of this compound in solution can be generated. nih.govnih.gov This provides a dynamic picture of the peptide's structure, which may differ significantly from its gas-phase or solid-state conformations.

X-ray crystallography is the definitive method for determining the precise atomic structure of a molecule in the solid state. wikipedia.org The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional electron density map from which the positions of all atoms can be determined, revealing exact bond lengths, bond angles, and torsion angles. wikipedia.org

While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic studies on other Z-protected peptides and tryptophan-containing analogues provide a clear indication of the types of structures and interactions that can be expected. nih.goviisc.ac.inresearchgate.net X-ray diffraction gives unparalleled insight into specific conformational states, intermolecular hydrogen bonding, and the role of aromatic interactions in crystal packing. iisc.ac.in

Key structural features revealed by crystallography of analogous peptides include:

Secondary Structures: Short protected peptides are known to adopt well-defined secondary structures like β-turns and helices. For example, the peptide Boc-Leu-Trp-Val-OMe adopts a type I β-turn conformation, stabilized by an intramolecular 4→1 hydrogen bond. iisc.ac.in In another case, the octapeptide Boc-Leu-Trp-Val-Ala-Aib-Leu-Trp-Val-OMe was found to form a 3₁₀-helix. iisc.ac.in

Backbone Torsion Angles: Crystallography provides precise values for the backbone torsion angles (φ, ψ), which define the peptide's conformation. For instance, in an α-helical stapled peptide, the average torsion angles were found to be φ = -62.4° and ψ = -46.5°, very close to the ideal values for a right-handed α-helix. mdpi.com

Intramolecular Hydrogen Bonding: The presence and geometry of intramolecular hydrogen bonds, which are crucial for stabilizing folded structures, are clearly visualized. In one study of a stapled peptide, four consecutive i←i+4 hydrogen bonds were observed, with N···O distances ranging from 2.91 Å to 3.14 Å. mdpi.com

The table below presents crystallographic data for an exemplary peptide, showcasing the level of detail obtained from X-ray diffraction studies.

| Parameter | Value |

|---|---|

| Avg. Torsion Angle (φ) | -62.4° |

| Avg. Torsion Angle (ψ) | -46.5° |

| H-Bond 1 [N(4)H···O=C(0)] N···O Distance | 3.09 Å |

| H-Bond 1 [N(4)H···O=C(0)] N–H···O Angle | 163.6° |

| H-Bond 2 [N(5)H···O=C(1)] N···O Distance | 2.98 Å |

| H-Bond 2 [N(5)H···O=C(1)] N–H···O Angle | 168.6° |

| H-Bond 3 [N(6)H···O=C(2)] N···O Distance | 2.91 Å |

| H-Bond 3 [N(6)H···O=C(2)] N–H···O Angle | 157.2° |

| H-Bond 4 [N(7)H···O=C(3)] N···O Distance | 3.14 Å |

| H-Bond 4 [N(7)H···O=C(3)] N–H···O Angle | 139.7° |

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. iosrjournals.org For this compound, the UV spectrum is dominated by the π → π* transitions of the two aromatic systems: the benzyloxycarbonyl (Z) protecting group and, more significantly, the indole ring of the tryptophan residue. thermofisher.com

The UV absorption of proteins and peptides in the near-UV region (250-300 nm) is primarily due to the aromatic amino acids tryptophan, tyrosine, and phenylalanine. iosrjournals.org Tryptophan is the strongest absorber among them, typically exhibiting a distinct absorption maximum around 280 nm (ε ≈ 5600 L mol⁻¹cm⁻¹), with characteristic shoulders or fine structure. iosrjournals.orgthermofisher.com The spectrum of L-tryptophan itself shows apparent absorption maxima at approximately 273 nm, 279 nm, and 288 nm. thermofisher.com These features arise from transitions to the ¹Lₐ and ¹Lₑ excited states of the indole chromophore.

The absorption spectrum of a peptide is a linear combination of the absorbance of each chromophore present. thermofisher.com Therefore, the spectrum of this compound would show the characteristic tryptophan absorption pattern, potentially broadened or shifted due to the influence of the peptide backbone and the Z-group. The peptide bond itself also absorbs, but in the far-UV region (around 224 nm). researchgate.net

High-resolution or second-derivative UV spectroscopy can resolve overlapping absorption bands and is highly sensitive to the local microenvironment of the aromatic side chains. researchgate.net Changes in solvent polarity, pH, or peptide conformation can perturb the electronic energy levels of the indole ring, leading to shifts in the absorption maxima (solvatochromism). This sensitivity allows UV-Vis spectroscopy to be used as a tool to monitor conformational changes or binding events that alter the environment of the tryptophan residue. researchgate.net

| Chromophore | Approximate Absorption Maxima (nm) | Transition Type |

|---|---|---|

| Tryptophan (Indole Ring) | ~273, 279, 288 | π → π |

| Peptide Bond (Amide) | ~224 | n → π / π → π |

| Benzyloxycarbonyl (Phenyl Ring) | ~257, 263, 267 | π → π |

Computational Chemistry in Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable partner to experimental spectroscopy in the conformational analysis of peptides. distantreader.orgmdpi.com DFT calculations are used to explore the potential energy surface of a molecule to locate stable low-energy conformers and to predict their properties, such as geometries, relative energies, and vibrational spectra. distantreader.orgnih.gov

The process typically begins with a conformational search using less computationally expensive methods like molecular mechanics to generate a wide range of possible starting structures. distantreader.org The most stable of these structures are then subjected to geometry optimization at a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31+G(d,p)). distantreader.orgmdpi.com These calculations yield the optimized ground state geometries, characterized by specific backbone (φ, ψ) and side-chain (χ) dihedral angles. nih.gov

For this compound, DFT calculations would reveal the intricate network of intramolecular hydrogen bonds that stabilize different folded structures. These can include:

C₁₀ hydrogen bonds (β-turns): A bond between the C=O of residue i and the N-H of residue i+3.

C₇ hydrogen bonds (γ-turns): A bond between the C=O of residue i and the N-H of residue i+2.

Side-chain-backbone interactions: Hydrogen bonds involving the tryptophan indole N-H group and a backbone carbonyl oxygen. rsc.org

The true power of DFT becomes apparent when combined with experimental data. nih.gov For instance, after calculating the geometries of several low-energy conformers, their harmonic vibrational frequencies (and thus their IR spectra) can be computed. By comparing these theoretical spectra with the experimental conformer-specific IR spectra from IR-UV double resonance studies, a definitive assignment of the observed conformers to specific calculated structures can be made. researchgate.net This synergy between theory and experiment was crucial in identifying the conformers of the unprotected analogue Trp-Gly-Gly. researchgate.net

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-Carbobenzyloxy-glycyl-glycyl-L-tryptophan |

| Trp-Gly-Gly | Tryptophyl-glycyl-glycine |

| Boc-Leu-Trp-Val-OMe | tert-Butoxycarbonyl-L-leucyl-L-tryptophyl-L-valine methyl ester |

| Z-Aib-Pro-NHMe | N-Carbobenzyloxy-α-aminoisobutyryl-L-proline methylamide |

Molecular Dynamics Simulations for Conformational Ensemble Sampling

While ab initio methods provide a static picture of a few low-energy conformers, molecular dynamics (MD) simulations offer a dynamic view of the conformational ensemble of this compound in a given environment, such as in solution. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational space over time.

For a peptide like this compound, MD simulations can reveal:

The relative populations of different conformational states.

The pathways and timescales of transitions between these states.

The influence of the solvent on the peptide's structure.

A study on a similar peptide, Trp-(GlyGly)3-Dbo, using the GROMOS force field, found that while the peptide is predominantly disordered in solution, it still adopts a compact shape. aip.org This suggests that this compound would also likely exhibit a diverse ensemble of conformations rather than a single, rigid structure. nih.gov

The simulation protocol would typically involve:

System Setup: The peptide is placed in a simulation box filled with an explicit solvent, such as water, and counter-ions are added to neutralize the system.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to ensure a stable starting point for the production simulation.

Production Run: A long simulation (on the order of microseconds) is performed to extensively sample the conformational space.

Analysis of the resulting trajectory would involve clustering structures based on their root-mean-square deviation (RMSD) to identify the most populated conformational families and analyzing the time evolution of key dihedral angles.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |

| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules |

| Ensemble | NPT (isothermal-isobaric) | Simulates constant temperature and pressure |

| Simulation Time | >1 µs | To achieve adequate sampling of conformational space |

Force Field Development and Validation for Z-Peptides

The accuracy of MD simulations is critically dependent on the quality of the force field used. Standard protein force fields like AMBER and CHARMM are highly parameterized for the 20 canonical amino acids but may not have specific parameters for the benzyloxycarbonyl (Z) group. nih.govnih.gov Therefore, a crucial step is the development and validation of force field parameters for this N-terminal protecting group.

The process for parameterizing the Z-group would involve:

Model Compound Selection: A smaller molecule that captures the essential chemical features of the Z-group attached to a glycine, such as Z-Gly-NHMe, would be chosen.